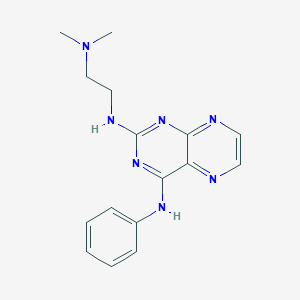
N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Dimethylamino)ethyl methacrylate” (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . “N2-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine” is another compound with similar functional groups .
Synthesis Analysis
DMAEMA can be synthesized via RAFT polymerization . The synthesis of DMAEMA-based nanogel was achieved through dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly(vinyl alcohol) (PVA) .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like FTIR, 1H-NMR, and potentiometric titration .Chemical Reactions Analysis
DMAEMA-based polymers have been studied for their pH and temperature-responsive properties . They can form polymersomes, which are nanometer-sized spheroidal aggregates that can respond to external stimuli .Physical And Chemical Properties Analysis
DMAEMA has a boiling point of 182-192 °C, a density of 0.933 g/mL at 25 °C, and is less dense than water and insoluble in water .Applications De Recherche Scientifique
Drug and Gene Delivery
This compound, due to its positive charge, can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and is often used for gene delivery . The synergistic effect of drug and gene delivery is expected to significantly improve cancer therapy .
Nanoreactors
Polymersomes, or polymer vesicles, are nanometer-sized spheroidal aggregates that, in water, present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin .
Ocular Drug Delivery System
A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
Production of Cationic Polymers
The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Amphiphilic Block Copolymer Micelles
An amphiphilic block copolymer comprising a biocompatible poly (ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA) side chains . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dimethyltryptamine, have been found to act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
Based on its structural similarity to dimethyltryptamine, it may interact with its targets (serotonin receptors) as an agonist, causing an increase in the action of these receptors .
Pharmacokinetics
A compound with a similar structure, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, was found to follow a two-compartment pharmacokinetic model, showing clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-23(2)11-10-19-16-21-14-13(17-8-9-18-14)15(22-16)20-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIYAZFHPOBTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)
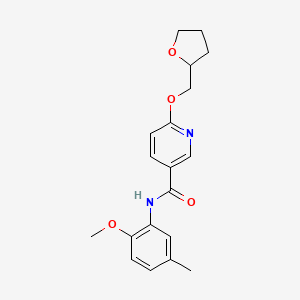
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)
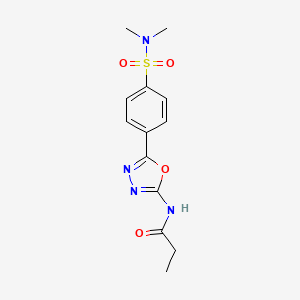

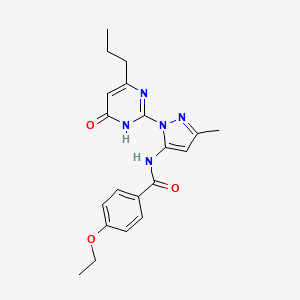
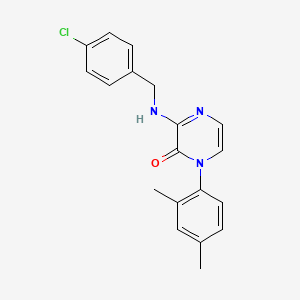
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)